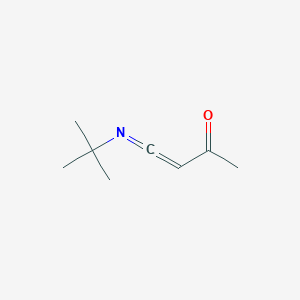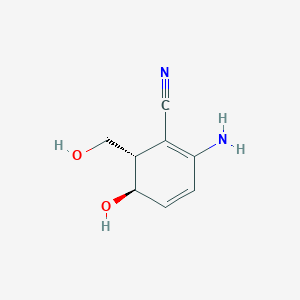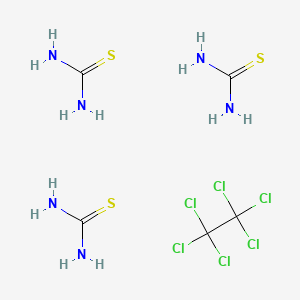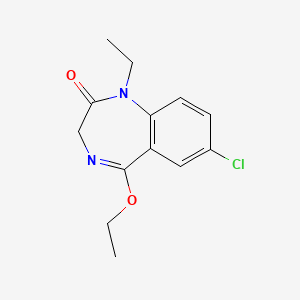
4-Hydroxystrychnine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxystrychnine is a derivative of strychnine, an alkaloid found in the seeds of the Strychnos nux-vomica tree. This compound is known for its potent biological activities and has been studied for its potential applications in various fields, including medicine and pharmacology. The presence of a hydroxyl group at the fourth position of the strychnine molecule distinguishes it from its parent compound, strychnine, and contributes to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxystrychnine typically involves the hydroxylation of strychnine. One common method is the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation at the fourth position.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from Strychnos nux-vomica seeds followed by chemical modification. The extraction process includes solvent extraction and purification steps to isolate strychnine, which is then subjected to hydroxylation reactions under optimized conditions to produce this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxystrychnine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to strychnine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-oxo-strychnine.
Reduction: Formation of strychnine.
Substitution: Formation of various substituted strychnine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other complex alkaloids and studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Studied for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 4-Hydroxystrychnine involves its interaction with the central nervous system. It acts as a potent antagonist of glycine receptors, leading to increased neuronal excitability. This action is similar to that of strychnine but may exhibit different potency and selectivity due to the presence of the hydroxyl group. The compound’s effects on other molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Strychnine: The parent compound, known for its potent neurotoxic effects.
Brucine: Another alkaloid from Strychnos nux-vomica with similar but less potent effects.
4-Hydroxybrucine: A hydroxylated derivative of brucine with distinct chemical properties.
Uniqueness of 4-Hydroxystrychnine: this compound is unique due to its specific hydroxylation, which alters its chemical reactivity and biological activity compared to strychnine and brucine. This modification can lead to different pharmacological profiles and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
22595-26-2 |
|---|---|
Molekularformel |
C21H22N2O3 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
(4aR,5aS,13aS,15aS,15bR)-12-hydroxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |
InChI |
InChI=1S/C21H22N2O3/c24-14-3-1-2-13-19(14)23-17(25)9-15-18-12-8-16-21(13,20(18)23)5-6-22(16)10-11(12)4-7-26-15/h1-4,12,15-16,18,20,24H,5-10H2/t12-,15-,16-,18-,20-,21?/m0/s1 |
InChI-Schlüssel |
NZPSURVTGWFING-BEONAWIISA-N |
Isomerische SMILES |
C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2C61C7=C5C(=CC=C7)O |
Kanonische SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=C5C(=CC=C7)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


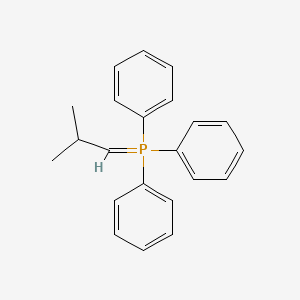
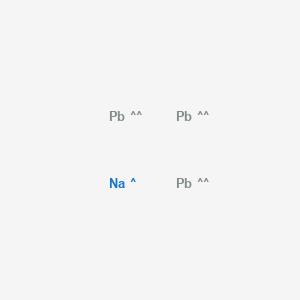
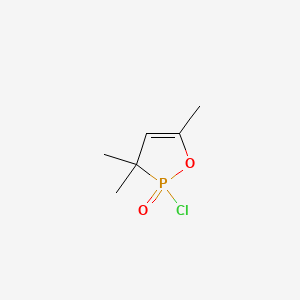
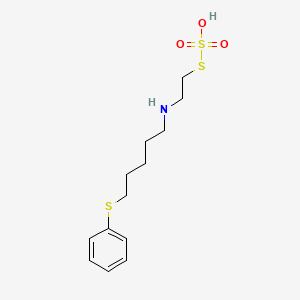
![2-[2-(4-Chlorophenyl)ethenyl]-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B14714640.png)
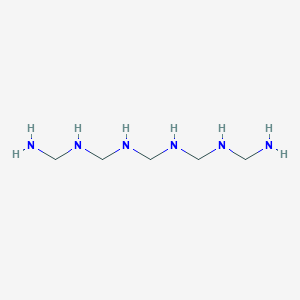
![2-{[(But-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14714660.png)

